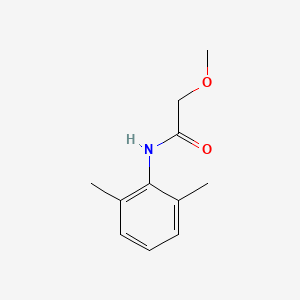
N-(2,6-diméthylphényl)-2-méthoxyacétamide
Vue d'ensemble
Description
N-(2,6-Dimethylphenyl)-2-methoxyacetamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a 2,6-dimethylphenyl group attached to a methoxyacetamide moiety
Applications De Recherche Scientifique
N-(2,6-Dimethylphenyl)-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
N-(2,6-Dimethylphenyl)-2-methoxyacetamide is a complex compound that interacts with various targets in the body. Its primary target is the Tyrosine-protein kinase Lck . This protein plays a crucial role in the selection and maturation of developing T-cells in the thymus and forms part of the T-cell receptor (TCR) signaling complex .
Mode of Action
The compound’s interaction with its targets involves a series of complex biochemical reactions. This inhibition disrupts the normal signaling pathways, leading to changes in cellular function .
Biochemical Pathways
The compound affects several biochemical pathways. It is believed that the compound’s interaction with the Tyrosine-protein kinase Lck disrupts T-cell receptor signaling pathways . This disruption can affect immune response and other related biological processes .
Pharmacokinetics
Similar compounds have been shown to be well absorbed but undergo extensive first-pass metabolism, resulting in low bioavailability . The compound is metabolized primarily through N-acetylation and subsequent hydroxylation . More research is needed to fully understand the ADME properties of this compound.
Result of Action
Its inhibition of the tyrosine-protein kinase lck can disrupt normal cellular signaling, potentially affecting a range of cellular functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-2-methoxyacetamide typically involves the acylation of 2,6-dimethylaniline with 2-methoxyacetyl chloride. The reaction is carried out in the presence of a base such as sodium acetate in an organic solvent like acetic acid. The reaction conditions include maintaining the temperature below 20°C to ensure selective substitution at the acyl carbon atom .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The process involves the use of readily available starting materials and efficient reaction conditions. The product is typically purified through recrystallization or other suitable methods to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,6-Dimethylphenyl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Comparaison Avec Des Composés Similaires
Lidocaine: N-(2,6-Dimethylphenyl)-2-methoxyacetamide is structurally related to lidocaine, a well-known local anesthetic.
Procainamide: Another similar compound with antiarrhythmic properties.
Ranolazine: Shares structural similarities and is used as an anti-anginal medication
Uniqueness: N-(2,6-Dimethylphenyl)-2-methoxyacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-4-6-9(2)11(8)12-10(13)7-14-3/h4-6H,7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXYGGDIKKXTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024845 | |
| Record name | N-(2,6-Dimethyl-phenyl)-2-methoxy-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53823-88-4 | |
| Record name | N-(2,6-dimethylphenyl)-2-methoxyacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
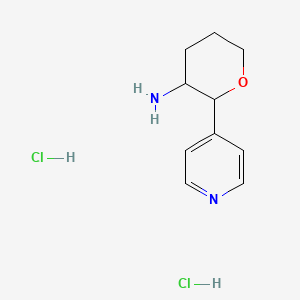

![N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-yl]but-2-ynamide](/img/structure/B2375184.png)
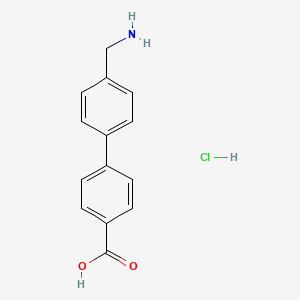
![2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B2375186.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2375187.png)
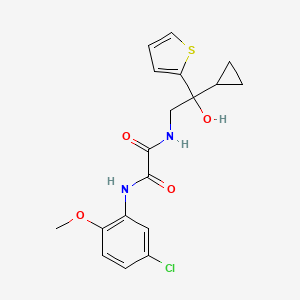
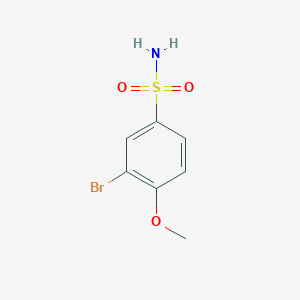

![2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2375193.png)

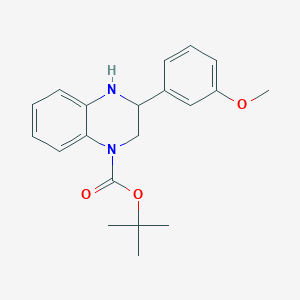
![5-[(Dimethylsulfamoyl)amino]-6-fluoro-1,3-dimethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2375198.png)
![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate](/img/structure/B2375202.png)
